[(3-Nitrophenyl)hydrazono]malononitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-nitrophenyl)hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5O2/c10-5-8(6-11)13-12-7-2-1-3-9(4-7)14(15)16/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCCZAXWEQHDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NN=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971005 | |
| Record name | (3-Nitrophenyl)carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55653-14-0 | |
| Record name | Propanedinitrile, ((3-nitrophenyl)hydrazono)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055653140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Nitrophenyl)carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Nitrophenyl Hydrazono Malononitrile
Mechanistic Investigations of Diazotization-Coupling Reactions
The synthesis of [(3-Nitrophenyl)hydrazono]malononitrile is classically achieved through a two-step process: the diazotization of 3-nitroaniline (B104315) followed by an azo coupling reaction with malononitrile (B47326). This pathway is a cornerstone of azo chemistry, and understanding its mechanism is crucial for optimizing yield and purity.
Role of Substituted Anilines as Diazotization Precursors
The first step, diazotization, involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. numberanalytics.com Nitrous acid is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as hydrochloric acid. organic-chemistry.org The precursor for the target compound is 3-nitroaniline.
The nature of the substituent on the aniline (B41778) ring significantly influences the reaction. Electron-withdrawing groups, like the nitro group (-NO₂), decrease the basicity of the aromatic amine. This deactivation can slow down the electrophilic attack by the nitrosonium cation (NO⁺), which is the key step in diazotization. quora.comlibretexts.org However, the position of the substituent is critical. While anilines with nitro groups at the ortho or para positions are strongly deactivated and react slowly, the meta-substituted isomer, 3-nitroaniline, reacts effectively under standard diazotization conditions. quora.com
For very weakly basic amines, such as those with multiple electron-withdrawing groups, standard aqueous acid conditions may be insufficient. In such cases, diazotization can be performed using nitrosylsulfuric acid in a mixture of sulfuric and acetic acid, often at slightly elevated temperatures to ensure complete reaction. google.com The resulting 3-nitrophenyldiazonium ion is a relatively stable, yet highly reactive, electrophile for the subsequent coupling step. libretexts.org
Table 1: Effect of Substituents on the Diazotization of Anilines
| Substituent Type | Position | Effect on Basicity | Diazotization Rate | Typical Conditions |
|---|---|---|---|---|
| Electron-donating (e.g., -OCH₃, -CH₃) | Ortho, Para | Increased | Fast | Cold aqueous acid |
| None (Aniline) | - | Baseline | Normal | Cold aqueous acid |
| Electron-withdrawing (e.g., -NO₂, -CN) | Meta | Decreased | Slightly Slower | Cold aqueous acid |
Malononitrile as a Nucleophilic Coupling Partner: Optimization of Reaction Conditions
In the second step, the electrophilic diazonium salt reacts with a nucleophilic coupling partner. numberanalytics.com For the synthesis of this compound, this partner is malononitrile (CH₂(CN)₂). Malononitrile is notable for the high acidity of its methylene (B1212753) protons (pKa ≈ 11 in water), due to the strong electron-withdrawing effect of the two nitrile groups. researchgate.net
In the presence of a base, malononitrile is readily deprotonated to form a resonance-stabilized carbanion, which serves as the potent nucleophile in the coupling reaction. The optimization of this step is critical and depends on several factors:
pH: The reaction medium must be basic enough to generate a sufficient concentration of the malononitrile anion. However, the pH must be carefully controlled. At excessively high pH levels (pH > 7.5), the diazonium ion can be converted into a non-reactive diazotate species. libretexts.org Therefore, the reaction is typically carried out in a buffered solution or by the careful addition of a base like sodium acetate (B1210297) or pyridine (B92270) to maintain a mildly acidic to neutral pH, creating a balance between the active forms of both reactants.
Temperature: Azo coupling reactions are usually performed at low temperatures (0–5 °C). This is primarily to prevent the decomposition of the diazonium salt, which can lose nitrogen gas to form highly reactive and unselective aryl cations, leading to unwanted side products like phenols. quora.comnumberanalytics.com
Solvent: Aqueous or mixed aqueous-organic solvent systems are commonly employed. numberanalytics.com The solvent must be capable of dissolving both the diazonium salt and the coupling partner to ensure a homogeneous reaction environment.
Table 2: General Optimized Conditions for Azo Coupling with Active Methylene Compounds
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 0–5 °C | Minimizes decomposition of the diazonium salt. quora.com |
| pH | 4–7 | Optimal balance between active diazonium ion (favored at lower pH) and active nucleophile (favored at higher pH). |
| Solvent | Aqueous or Aqueous/Ethanol (B145695) | Good solubility for both the diazonium salt and the deprotonated coupling partner. |
Kinetics and Thermodynamics of the Azo Coupling Process
The azo coupling reaction is a form of electrophilic substitution. numberanalytics.com In this specific case, it is an electrophilic attack on a carbanion rather than an aromatic ring. The reaction rate is dependent on the concentrations of both the diazonium ion and the malononitrile anion.
The kinetics of the process can be described by the following relationship: Rate = k[Ar-N₂⁺][CH(CN)₂⁻]
Several factors influence the reaction kinetics:
Electrophilicity of the Diazonium Ion: The presence of the electron-withdrawing nitro group on the aromatic ring of the diazonium salt increases its electrophilicity, making it more reactive towards the nucleophile. This generally leads to a faster coupling reaction compared to unsubstituted phenyldiazonium ions.
Nucleophilicity of the Coupling Partner: The malononitrile anion is a strong nucleophile, which contributes to a favorable reaction rate.
Temperature: While low temperatures are necessary for stability, kinetic studies performed over a range of temperatures (e.g., 303–323 K) can help establish kinetic models and estimate parameters, though decomposition must be factored in. figshare.com
Exploration of Alternative Synthetic Routes and Methodological Innovations
While the classical diazotization-coupling remains the primary synthetic route, modern chemical research emphasizes the development of more efficient, sustainable, and versatile methodologies.
Catalyst-Mediated Synthesis Approaches
The application of catalysts to the synthesis of arylazo compounds or their precursors is an area of active development. While direct catalytic synthesis of this compound is not widely reported, related processes involving malononitrile highlight the potential of catalysis.
For instance, palladium-catalyzed reactions have been developed for the arylation of malononitrile, providing a method for C-C bond formation with aryl halides. organic-chemistry.org Although this produces a different class of compounds (arylmalononitriles), it demonstrates that malononitrile is a robust substrate in modern catalytic systems.
Furthermore, multicomponent reactions (MCRs) for synthesizing complex heterocyclic structures often use malononitrile as a key building block. These MCRs frequently employ catalysts to achieve high efficiency and atom economy. Examples include:
Nanocatalysts: Magnetic nanoparticles such as Fe₃O₄ have been used as heterogeneous catalysts in multicomponent syntheses involving malononitrile, aldehydes, and other reagents to form pyranopyrazoles. nih.gov
Bionanocatalysts: Systems like CuFe₂O₄@starch have been developed as magnetically recyclable, eco-friendly catalysts for the three-component synthesis of 4H-pyran derivatives from aldehydes, malononitrile, and an active methylene compound. nih.gov
These catalytic approaches, particularly in MCRs, suggest that a catalyzed, one-pot synthesis of this compound or related structures could be a viable future direction, potentially combining the diazotization and coupling steps.
Solvent-Free or Green Chemistry Synthetic Protocols
The principles of green chemistry aim to reduce waste, minimize energy consumption, and avoid hazardous substances. These principles are increasingly being applied to the synthesis of nitrogen-containing compounds.
Solvent-Free Synthesis: A number of syntheses involving malononitrile have been successfully conducted under solvent-free conditions. researchgate.net For example, pyrano[2,3-c]pyrazoles can be obtained by simply mixing the reactants (including malononitrile) and heating them, sometimes with a catalytic amount of a base. mdpi.com This approach dramatically reduces solvent waste.
Mechanochemical Synthesis: Ball milling is an environmentally benign technique that uses mechanical force to initiate reactions, often in the absence of a solvent. This method has been used for the three-component reaction of aldehydes, malononitrile, and phenols using a mild organocatalyst, achieving excellent yields at ambient temperature. rsc.org
Green Solvents: When a solvent is necessary, the use of environmentally friendly options like water or ethanol is preferred. Several catalytic systems for malononitrile-based reactions have been designed to work efficiently in these green solvents. nih.govnih.gov
Applying these protocols to the synthesis of this compound could involve a solvent-free coupling of the diazonium salt with malononitrile or the development of a one-pot, multicomponent reaction in a green solvent like water or ethanol.
Table 3: Comparison of Conventional vs. Green Synthetic Approaches
| Feature | Conventional Synthesis | Potential Green Protocol |
|---|---|---|
| Solvent | Organic solvents, large volumes of water | Solvent-free (mechanochemistry, heating) or green solvents (water, ethanol). mdpi.comrsc.org |
| Catalyst | Stoichiometric mineral acids/bases | Recyclable heterogeneous catalysts (e.g., nanocatalysts). nih.govnih.gov |
| Process | Multi-step with isolation of intermediates | One-pot, multicomponent reaction. researchgate.net |
| Energy | Heating/cooling for extended periods | Microwave irradiation or ultrasonication for shorter reaction times. nih.gov |
| Waste | Acidic/basic aqueous waste, solvent waste | Minimal waste, recyclable catalyst. |
Process Optimization and Scalability Considerations for Research Applications
The successful transition of a synthetic protocol from a small-scale laboratory experiment to a reliable and efficient process for research applications hinges on meticulous process optimization and careful consideration of its scalability. For the synthesis of this compound, a compound of interest in various chemical and pharmaceutical research fields, establishing a robust and reproducible synthetic route is paramount. This section delves into the critical aspects of process optimization and scalability, drawing upon established methodologies for analogous arylhydrazono malononitriles.
The primary route to this compound involves the diazotization of 3-nitroaniline followed by a coupling reaction with malononitrile. While the fundamental chemistry is well-established, achieving optimal yields, purity, and efficiency necessitates a systematic investigation of various reaction parameters.
Process Optimization:
The optimization of the synthesis of this compound typically involves a multiparametric approach, focusing on key variables that influence the reaction's outcome. These variables include the choice of solvent, the nature and concentration of the base or catalyst, the reaction temperature, and the molar ratio of the reactants.
A critical step in the synthesis is the coupling of the diazonium salt of 3-nitroaniline with malononitrile. This reaction is often carried out in a suitable solvent system that can facilitate the dissolution of both the diazonium salt and the malononitrile carbanion. The choice of solvent can significantly impact the reaction rate and the yield of the desired product. A systematic screening of solvents is therefore a crucial optimization step.
The formation of the malononitrile carbanion is typically achieved using a base. The strength and stoichiometry of the base can influence the rate of the coupling reaction and the formation of potential side products. Common bases employed for this purpose include sodium acetate, sodium hydroxide, and organic bases like triethylamine. The optimal base and its concentration must be determined empirically.
Temperature control is another vital parameter. The diazotization reaction is typically performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent coupling reaction may be carried out at a slightly elevated temperature to enhance the reaction rate, but careful control is necessary to prevent the decomposition of the diazonium salt and the formation of undesired byproducts.
The following data table illustrates a representative optimization study for the synthesis of a related arylhydrazono malononitrile, highlighting the effect of different parameters on the product yield. While this data is for an analogous compound, it provides a clear framework for the type of optimization studies required for this compound.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Sodium Acetate | 0-5 | 2 | 75 |
| 2 | Methanol | Sodium Acetate | 0-5 | 2 | 72 |
| 3 | Water/Ethanol (1:1) | Sodium Acetate | 0-5 | 2 | 85 |
| 4 | Water/Ethanol (1:1) | Sodium Hydroxide | 0-5 | 1.5 | 88 |
| 5 | Water/Ethanol (1:1) | Triethylamine | 0-5 | 3 | 78 |
| 6 | Water/Ethanol (1:1) | Sodium Hydroxide | 25 | 1 | 65 (Decomposition observed) |
| 7 | Dioxane | Sodium Hydroxide | 0-5 | 2 | 82 |
This table is a representative example for an analogous synthesis and does not represent experimentally verified data for this compound.
Scalability for Research Applications:
Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities for research purposes requires careful consideration of several factors to ensure safety, consistency, and efficiency.
One of the primary challenges in scaling up the diazotization reaction is the management of the exothermic nature of the reaction and the potential instability of the diazonium salt. Efficient heat dissipation becomes crucial, often necessitating the use of jacketed reactors with controlled cooling systems. The rate of addition of sodium nitrite solution must be carefully controlled to maintain the desired low temperature.
The efficiency of mixing is another critical factor that can affect the outcome of the reaction on a larger scale. Inadequate mixing can lead to localized "hot spots" and the formation of impurities. The use of appropriate stirring mechanisms, such as overhead mechanical stirrers, is essential for maintaining a homogeneous reaction mixture.
Work-up and purification procedures also need to be adapted for larger scales. Filtration of the crude product may require larger filtration apparatus, and recrystallization may need to be performed from larger volumes of solvent, which has implications for solvent handling and waste disposal. The choice of a purification method that is both effective and scalable, such as crystallization over chromatographic techniques, is often preferred for larger quantities. Research has shown that for similar compounds, purification can be simplified to re-crystallization, avoiding the need for column chromatography. nih.gov
Furthermore, the use of greener and more environmentally benign solvents and reagents should be considered during the optimization and scaling-up process. For instance, studies on related syntheses have explored the use of water or ethanol as solvents and the use of recyclable catalysts. researchgate.net
Chemical Reactivity and Derivatization Strategies of 3 Nitrophenyl Hydrazono Malononitrile
Versatility as a Synthon for Heterocyclic Ring Systems
[(3-Nitrophenyl)hydrazono]malononitrile is an exemplary building block, or synthon, for the construction of complex heterocyclic architectures. The inherent reactivity of its hydrazono and dinitrile functionalities allows for facile cyclization reactions with various reagents to form stable ring systems, particularly those containing nitrogen.
Cyclization Reactions with Diverse Two-Carbon Sources and Base Catalysis
The reaction of arylhydrazono malononitriles with reagents that can provide a two-carbon unit is a common strategy for synthesizing five- and six-membered heterocyclic rings. These reactions are typically facilitated by a base catalyst, which enhances the nucleophilicity of the hydrazono nitrogen or the malononitrile (B47326) carbon.
For instance, multicomponent reactions involving an aldehyde, malononitrile, a β-ketoester like ethyl acetoacetate, and a hydrazine (B178648) derivative can lead to the formation of complex heterocyclic systems such as pyrano[2,3-c]pyrazoles. nih.gov In these one-pot syntheses, various catalysts, including base catalysts like potassium t-butoxide, can be employed to promote the condensation and cyclization steps, often leading to excellent yields in short reaction times, especially under microwave irradiation. nih.gov The general mechanism proceeds through a series of transformations including condensation and cyclization to yield the final product. nih.gov
Formation of Substituted Pyrazole (B372694) and Pyrazoline Scaffolds: Regioselectivity and Stereoselectivity
The hydrazono moiety is a key precursor for the synthesis of pyrazole and pyrazoline ring systems. Pyrazoles are typically prepared by the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com The this compound can be considered a pre-formed segment of the final pyrazole, ready to cyclize with an appropriate partner.
The synthesis of 2-pyrazolines, which are 4,5-dihydropyrazoles, can be achieved through the condensation of α,β-unsaturated carbonyl compounds (chalcones) with hydrazines. nih.gov The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization. nih.govuii.ac.id The use of phenylhydrazine (B124118) in these reactions leads to the formation of 1-phenyl-substituted pyrazolines.
A critical aspect of pyrazole synthesis is controlling the regioselectivity, which determines the final arrangement of substituents on the heterocyclic ring. The reaction between unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can lead to a mixture of regioisomers. However, specific reaction conditions can favor the formation of a single isomer. For example, in the reaction of trichloromethyl enones with arylhydrazines, using the arylhydrazine hydrochloride salt favors the formation of the 1,3-regioisomer, whereas the free hydrazine base leads to the 1,5-regioisomer. nih.gov This control is crucial for synthesizing compounds with specific biological activities, as often only one regioisomer is active. nih.gov Two-dimensional NMR techniques are instrumental in confirming the regioselectivity of these transformations. rsc.org
The table below illustrates examples of reaction conditions influencing regioselectivity in pyrazole synthesis.
| Reactants | Reagent | Conditions | Major Product | Reference |
| Trichloromethyl enones | Arylhydrazine hydrochloride | Reflux, 16h | 1,3-Disubstituted pyrazole | nih.gov |
| Trichloromethyl enones | Free Arylhydrazine | Reflux, 16h | 1,5-Disubstituted pyrazole | nih.gov |
| Tosylhydrazones & Nitroalkenes | Mild conditions | - | 3,4-Diaryl-1H-pyrazoles | rsc.org |
Synthesis of Other Nitrogen-Containing Heterocycles
The reactivity of this compound extends beyond pyrazoles to the synthesis of other important nitrogen heterocycles. For example, reactions with other C-nucleophiles can lead to different ring systems. The reaction of 1,2-diaza-1,3-dienes with malononitrile has been shown to produce highly functionalized 6-aminopyridazine derivatives. researchgate.net Similarly, derivatives of malononitrile can be used to synthesize pyrazolo[1,5-a] uii.ac.idnih.govcsic.estriazines. researchgate.net Furthermore, the nitrophenyl group itself can participate in or direct cyclization reactions, leading to fused heterocyclic systems like 5,6,7,8-tetrahydroisoquinolines. nih.gov
Nucleophilic and Electrophilic Reactivity Patterns of the Hydrazono and Cyano Moieties
The chemical behavior of this compound is dominated by the electrophilic and nucleophilic nature of its constituent functional groups.
The cyano group (–C≡N) is a versatile functional moiety in organic synthesis. researchgate.net The carbon atom of the nitrile is electrophilic due to the high electronegativity of the nitrogen atom and the nature of the triple bond, making it susceptible to attack by nucleophiles. fiveable.melibretexts.org This reactivity allows for transformations such as hydrolysis to carboxylic acids or amides, reduction to primary amines using strong reducing agents like LiAlH₄, or conversion to ketones via reaction with Grignard reagents. libretexts.orgchemistrysteps.com The nitrogen atom of the cyano group possesses a lone pair of electrons, allowing it to act as a Lewis base. researchgate.net
The hydrazono group (>C=N-NH-) contains both nucleophilic and electrophilic centers. The terminal nitrogen atom (NH) is nucleophilic and is the primary site of reaction in many cyclization processes. The carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles, particularly after activation. The internal nitrogen atom can also exhibit nucleophilic character. This duality allows the hydrazono group to participate in cycloaddition reactions, acting as a three-atom component for the construction of five-membered rings.
The table below summarizes the primary reactivity patterns.
| Functional Group | Reactive Site | Type of Reactivity | Common Transformations | Reference |
| Cyano (-C≡N) | Carbon | Electrophilic | Nucleophilic addition (hydrolysis, reduction, Grignard) | fiveable.melibretexts.org |
| Cyano (-C≡N) | Nitrogen | Nucleophilic (Lewis Base) | Protonation, Coordination to metals | researchgate.net |
| Hydrazono (>C=N-NH-) | Terminal Nitrogen (-NH-) | Nucleophilic | Cyclization, Acylation | nih.gov |
| Hydrazono (>C=N-NH-) | Carbon | Electrophilic | Nucleophilic attack | researchgate.net |
Tautomeric Equilibrium and Its Influence on Reaction Pathways and Product Distribution
Compounds containing a hydrazono group can exist in a tautomeric equilibrium with their corresponding azo form. For this compound, this involves an equilibrium between the hydrazono tautomer and the azo tautomer (2-(3-nitrophenylazo)malononitrile).
[Hydrazone Form] ⇌ [Azo Form]
The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. Spectroscopic methods, particularly ¹H, ¹³C, and ¹⁵N NMR, are crucial for studying these equilibria. ku.dkresearchgate.net Studies on similar compounds, such as 2-hydrazono-3-phenylquinazolin-4(3H)-ones, have shown that the equilibrium often favors the hydrazono (imino) form in DMSO solution. researchgate.netrsc.org
The dominant tautomeric form present in the reaction mixture can significantly influence the reaction pathway and the distribution of products. Since the two tautomers have different patterns of nucleophilic and electrophilic sites, they may react with other reagents differently, leading to constitutional isomers. Therefore, understanding and controlling the tautomeric equilibrium is essential for achieving selectivity in synthesis.
Functionalization Reactions of the Nitrophenyl Moiety
The nitrophenyl group in this compound offers further opportunities for derivatization. The nitro group (–NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.
The most significant and widely used reaction of the nitro group is its reduction to an amino group (–NH₂). This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).
Ar–NO₂ + [Reducing Agent] → Ar–NH₂
Structure-Reactivity Correlations in Derivatization Reactions
The hydrazono-malononitrile portion of the molecule is a versatile pharmacophore, rich in reactive sites. The hydrazone linkage (-NH-N=C-) contains both nucleophilic (the amino nitrogen) and electrophilic (the imine carbon) centers. The malononitrile group, with its two cyano substituents, possesses a highly acidic α-carbon, making it a potent nucleophile upon deprotonation. researchgate.net The cyano groups themselves can also participate in cyclization reactions.
The derivatization of this compound is primarily centered on the synthesis of various heterocyclic systems. The reaction pathways are highly dependent on the nature of the co-reactant and the reaction conditions, which can be manipulated to favor specific cyclization strategies.
One of the key aspects of its reactivity is the susceptibility of the hydrazono group to cyclization. For instance, in the presence of suitable reagents, the nucleophilic nitrogen of the hydrazone can initiate an intramolecular cyclization, or it can be targeted by external electrophiles. Conversely, the electrophilic carbon of the hydrazono group is a prime target for nucleophilic attack.
The presence of the 3-nitro group has a profound impact on the yields and regioselectivity of these cyclization reactions. In reactions where the phenylhydrazone moiety acts as a nucleophile, the electron-withdrawing nitro group can decrease the reaction rate. However, in reactions involving nucleophilic attack on the aromatic ring or stabilization of an anionic intermediate, the nitro group can be activating. For example, in the synthesis of pyrano[2,3-c]pyrazoles through a one-pot, four-component reaction, aryl aldehydes bearing electron-withdrawing groups, such as a nitro group, have been observed to produce significantly higher yields compared to those with electron-donating groups. researchgate.net This suggests that the electronic nature of the substituent on the phenyl ring directly influences the efficiency of the cyclization process.
Steric factors also play a role, although the meta-position of the nitro group minimizes direct steric hindrance around the hydrazono-malononitrile reactive center. This allows for a wider range of derivatization reactions compared to ortho-substituted analogues, where steric crowding could impede the approach of reactants. nih.gov
The interplay of these electronic and steric effects is crucial in directing the synthesis of a diverse array of heterocyclic compounds, including pyrazoles, pyridazines, and triazoles, from this compound. The following data tables illustrate the influence of substituents on the outcomes of representative derivatization reactions of arylhydrazonalsononitriles, providing insights into the structure-reactivity correlations.
Table 1: Influence of Aryl Substituents on the Yield of 3-Amino-5-arylpyridazine-4-carbonitriles
| Entry | Aryl Substituent (Ar) | Yield (%) | Reference |
| 1 | Phenyl | 78 | scielo.org.za |
| 2 | 4-Methylphenyl | 85 | scielo.org.za |
| 3 | 4-Methoxyphenyl | 82 | scielo.org.za |
| 4 | 4-Chlorophenyl | 75 | scielo.org.za |
| 5 | 4-Bromophenyl | 72 | scielo.org.za |
| 6 | 3-Nitrophenyl | 65 | scielo.org.za |
| 7 | 4-Nitrophenyl | 68 | scielo.org.za |
This table demonstrates the electronic effect of substituents on the phenyl ring in a three-component reaction to form pyridazines. Electron-donating groups generally lead to higher yields, while electron-withdrawing groups, such as the nitro group, tend to decrease the yield.
Table 2: Reactivity of Arylhydrazonalsononitriles in the Synthesis of Pyrano[2,3-c]pyrazoles
| Entry | Aryl Substituent on Aldehyde | Product Yield (%) | Reference |
| 1 | 4-Methoxyphenyl | 64 | researchgate.net |
| 2 | 4-Chlorophenyl | 74 | researchgate.net |
| 3 | 4-Bromophenyl | 71 | researchgate.net |
| 4 | 4-Nitrophenyl | 74 | researchgate.net |
This data illustrates that in the four-component synthesis of pyrano[2,3-c]pyrazoles, aldehydes with electron-withdrawing groups, including the nitro group, result in higher product yields, highlighting a different structure-reactivity trend compared to the pyridazine (B1198779) synthesis.
Table 3: Common Heterocyclic Systems Derived from Arylhydrazonalsononitriles
| Heterocyclic System | Key Reagents/Conditions | General Observations on Substituent Effects | Representative References |
| Pyrazoles | Reaction with α,β-unsaturated nitriles or other suitable cyclizing agents. | The electronic nature of the aryl substituent influences the rate and regioselectivity of cyclization. | nih.govnih.gov |
| Pyridazines | Reaction with arylglyoxals and hydrazine hydrate (B1144303). | Electron-donating groups on the aryl ring of the glyoxal (B1671930) tend to increase yields. | scielo.org.za |
| Triazoles | Cycloaddition reactions or oxidative cyclization. | The position and nature of the substituent on the phenyl ring are critical for directing the cyclization pathway. | frontiersin.orgfrontiersin.org |
| Thiazoles | Reaction with thioglycolic acid or other sulfur-containing reagents. | The nucleophilicity of the hydrazone nitrogen is a key factor. | researchgate.net |
These correlations underscore the synthetic versatility of this compound, where the electronic properties of the 3-nitrophenyl group, in concert with the multiple reactive sites of the hydrazono-malononitrile fragment, can be strategically exploited to achieve a wide range of heterocyclic derivatives.
Advanced Spectroscopic and Structural Elucidation of 3 Nitrophenyl Hydrazono Malononitrile and Its Derivatives
Comprehensive Structural Assignment via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. ias.ac.in A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
The ¹H NMR spectrum is the first step in structural elucidation, providing information on the chemical environment, number, and connectivity of protons. chemguide.co.uk For [(3-Nitrophenyl)hydrazono]malononitrile, the spectrum is expected to show distinct regions for the aromatic protons and the N-H proton of the hydrazone moiety. The 3-nitrophenyl group should give rise to four signals in the aromatic region (typically δ 7.5-8.5 ppm). Based on the substitution pattern, one would expect a triplet, a doublet of doublets, another doublet of doublets, and a near-triplet or singlet-like peak for the protons at positions C5, C6, C4, and C2, respectively. A broad singlet, typically further downfield (δ > 10 ppm), is characteristic of the hydrazone N-H proton, which is often exchangeable with deuterium.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, signals are expected for the six carbons of the nitrophenyl ring, the two nitrile carbons (-C≡N), and the two carbons of the hydrazono-malononitrile core (C=N and the C(CN)₂). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, which aids in assigning the aromatic CH carbons.
To definitively link the proton and carbon skeletons, 2D NMR techniques are employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the direct assignment of each aromatic carbon that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary (non-protonated) carbons, such as the nitrile carbons, the C=N carbon, and the two ipso-carbons of the phenyl ring (C1 and C3-NO₂). For instance, the N-H proton would show an HMBC correlation to the C=N carbon and the C1 carbon of the phenyl ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar structures, such as ethyl 2-cyano-3-(3-nitrophenyl)acrylate and other arylhydrazones. Actual values may vary based on solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity |
|---|---|---|---|
| N-H | ~11.5 - 12.5 | - | s (broad) |
| C2-H | ~8.3 - 8.5 | ~120 - 122 | t (or s) |
| C4-H | ~7.9 - 8.1 | ~125 - 127 | d |
| C5-H | ~7.6 - 7.8 | ~130 - 132 | t |
| C6-H | ~8.2 - 8.4 | ~123 - 125 | d |
| C1 (ipso) | - | ~140 - 142 | - |
| C3 (ipso-NO₂) | - | ~148 - 150 | - |
| C=N | - | ~145 - 155 | - |
| C(CN)₂ | - | ~75 - 85 | - |
| -C≡N | - | ~112 - 115 | - |
Arylhydrazones of this type can theoretically exist in equilibrium between the hydrazone (N-H) and the azo (C-H) tautomeric forms. NMR spectroscopy is a powerful method to investigate this phenomenon. The presence of a distinct, low-field N-H proton signal and the absence of signals corresponding to a C-H proton at the malononitrile (B47326) moiety strongly indicate that the compound exists predominantly, if not exclusively, in the more stable hydrazone form in common NMR solvents like DMSO-d₆. youtube.comresearchgate.net Studies on related hydrazono compounds have consistently shown the imino (hydrazone) tautomer to be the dominant species in solution. youtube.comresearchgate.net Variable temperature NMR studies could also be employed to investigate any dynamic exchange or conformational changes, such as rotation around the N-N or C-N bonds.
Analysis of Molecular Vibrations and Functional Groups via Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups. libretexts.org Each functional group has a characteristic absorption or scattering frequency.
For this compound, the key expected vibrational bands are:
N-H Stretch: A medium to sharp band around 3200-3350 cm⁻¹ corresponding to the hydrazone N-H group.
Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹.
C≡N Stretch: A strong, sharp absorption in the range of 2220-2240 cm⁻¹. The presence of two cyano groups may lead to symmetric and asymmetric stretching modes, which might appear as a single intense band or a closely spaced doublet. scispace.com
C=N Stretch: A band in the 1590-1620 cm⁻¹ region for the hydrazone C=N double bond.
Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.
NO₂ Stretches: Two strong bands corresponding to the asymmetric (approx. 1510-1550 cm⁻¹) and symmetric (approx. 1330-1370 cm⁻¹) stretching vibrations of the nitro group.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H | Stretching | 3200 - 3350 | Medium |
| Aromatic C-H | Stretching | 3050 - 3150 | Medium-Weak |
| C≡N (Nitrile) | Stretching | 2220 - 2240 | Strong, Sharp |
| C=N (Imine/Hydrazone) | Stretching | 1590 - 1620 | Medium-Variable |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Strong |
| NO₂ (Nitro) | Asymmetric Stretching | 1510 - 1550 | Strong |
| NO₂ (Nitro) | Symmetric Stretching | 1330 - 1370 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. The molecular formula for this compound is C₉H₅N₅O₂, with a calculated exact mass of 215.0443. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ at m/z 216.0521, confirming the molecular formula.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion, which provides valuable structural information. chemguide.co.uknih.gov The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions. For this compound, key fragmentation pathways would likely include:
Loss of the nitro group (NO₂, 46 Da).
Cleavage of the N-N bond.
Loss of hydrogen cyanide (HCN, 27 Da) from the malononitrile moiety.
Formation of the stable 3-nitrophenyl cation or related fragments.
Electronic Spectroscopy (UV-Vis) for Investigating Electronic Transitions and Conjugation Effects
UV-Visible spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. The spectrum is determined by the molecule's chromophores and the extent of its conjugated π-system. The structure of this compound contains a large conjugated system encompassing the nitrophenyl ring and the dicyanovinylhydrazone moiety.
The UV-Vis spectrum is expected to display intense absorption bands corresponding to π → π* transitions within this extended conjugated system. A lower energy, less intense band resulting from n → π* transitions, likely involving the lone pair electrons on the hydrazone nitrogens and the nitro group oxygens, may also be observed. The presence of the powerful electron-withdrawing nitro and cyano groups on the conjugated backbone typically causes a bathochromic (red) shift, pushing the absorption maxima to longer wavelengths, often into the visible region, which explains why many such compounds are colored.
Solid-State Structure Determination via X-ray Crystallography: Insights into Intermolecular Interactions and Packing
While a crystal structure for the specific 3-nitro isomer is not publicly available, analysis of the closely related isomer, 2-[2-(4-Nitrophenyl)hydrazinylidene]malononitrile, provides significant insight into the expected solid-state behavior. X-ray crystallography on a single crystal of the 4-nitro isomer revealed a monoclinic crystal system with space group P2₁/n.
Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives
The study of chiral derivatives of this compound using chiroptical spectroscopy, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides invaluable insights into their three-dimensional structure and stereochemistry. While specific experimental data for chiral derivatives of this compound is not extensively documented in publicly available research, the principles of these techniques and their application to analogous chiral molecules offer a clear framework for how such analyses would be conducted.
Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org This interaction provides information about the spatial arrangement of atoms within the molecule. arxiv.org
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference, typically as molar ellipticity ([θ]), against wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the molecule's stereochemistry. rsc.org
For a hypothetical chiral derivative of this compound, CD spectroscopy would be instrumental in:
Determining Absolute Configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of a stereocenter could be assigned.
Conformational Analysis: The sign and magnitude of the Cotton effects are highly sensitive to the conformation of the molecule. CD spectroscopy can be used to study conformational equilibria and identify the preferred solution-state conformation of flexible chiral derivatives. rsc.org
Monitoring Stereoselective Reactions: In the synthesis of chiral derivatives, CD spectroscopy can be used to assess the enantiomeric excess and monitor the progress of asymmetric reactions.
Optical Rotatory Dispersion (ORD) Spectroscopy
ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD curve plots the specific rotation ([α]) against the wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect region), is characteristic of the chiral molecule. wikipedia.orgresearchgate.net
The application of ORD to chiral derivatives of this compound would allow for:
Structural Elucidation: The sign and magnitude of the specific rotation at a given wavelength (e.g., the sodium D-line, 589 nm) are standard parameters for characterizing chiral compounds.
Complementary Analysis to CD: ORD and CD are related through the Kronig-Kramers transforms. Measuring both provides a more complete picture of the chiroptical properties of a molecule.
Hypothetical Chiroptical Data for a Chiral Derivative
To illustrate the type of data obtained from these analyses, the following table presents hypothetical chiroptical data for a synthesized chiral derivative, for instance, (R)-2-[(3-nitrophenyl)hydrazono]-3-phenylpropanenitrile.
| Parameter | Value | Wavelength (nm) | Solvent |
| Specific Rotation ([α]) | +150° | 589 (D-line) | Chloroform |
| Molar Ellipticity ([θ]) | +2.5 x 10⁴ deg·cm²·dmol⁻¹ | 350 | Methanol |
| Molar Ellipticity ([θ]) | -1.8 x 10⁴ deg·cm²·dmol⁻¹ | 280 | Methanol |
This table is illustrative and presents hypothetical data for discussion purposes.
The positive specific rotation would indicate the direction in which the chiral molecule rotates plane-polarized light. The CD data, showing a positive Cotton effect around 350 nm and a negative one at 280 nm, would be directly related to the electronic transitions within the molecule's chromophores and their chiral environment. These spectral features would serve as a fingerprint for the specific enantiomer.
While direct experimental studies on the chiroptical properties of chiral "this compound" derivatives are yet to be widely reported, the application of CD and ORD spectroscopy remains a powerful and essential tool for the stereochemical elucidation of any new chiral analogues that may be synthesized.
Theoretical and Computational Chemistry of 3 Nitrophenyl Hydrazono Malononitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For [(3-Nitrophenyl)hydrazono]malononitrile, these methods can elucidate its three-dimensional structure, electron distribution, and orbital energies, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. DFT calculations can be employed to optimize the molecular geometry of this compound, revealing key structural parameters. For similar nitrophenyl derivatives, DFT studies have been successfully used to determine stability and structural properties. nih.gov
The optimized geometry would likely show a largely planar structure due to the extensive conjugation between the phenyl ring, the hydrazono linker, and the malononitrile (B47326) group. The nitro group (NO₂) introduces some steric hindrance, which may lead to a slight twist in the dihedral angle between the phenyl ring and the hydrazono moiety.
From the optimized geometry, a range of electronic properties and reactivity descriptors can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. For related hydrazono compounds, these descriptors are often correlated with their biological activity. researchgate.net
The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the nitrile groups and the oxygen atoms of the nitro group, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of the phenyl ring would exhibit positive potential (blue regions), marking them as potential sites for nucleophilic interaction.
Table 1: Predicted Ground State Properties of this compound using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Relates to electron-donating ability |
| LUMO Energy | ~ -3.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | ~ 3.5 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | ~ 5-7 D | Measures the overall polarity of the molecule |
| Polarizability | ~ 200-250 a.u. | Indicates the ease of distortion of the electron cloud |
Note: The values in this table are representative estimates based on DFT calculations of similar aromatic hydrazono compounds and should be considered illustrative.
For even greater accuracy, particularly for energetic and spectroscopic properties, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark data. These high-level calculations are valuable for calibrating more cost-effective DFT functionals and for obtaining precise predictions of properties like vibrational frequencies, which are essential for interpreting experimental infrared (IR) and Raman spectra.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations typically focus on a single, gas-phase molecule at 0 K, Molecular Dynamics (MD) simulations provide insight into the behavior of a molecule over time at a given temperature, often in the presence of a solvent. lincoln.ac.uk MD simulations for this compound would reveal its conformational flexibility. The primary sources of flexibility would be the rotation around the N-N bond and the C-C bond connecting the phenyl ring to the hydrazone group.
By simulating the molecule in a solvent like water or ethanol (B145695), one could study the explicit intermolecular interactions, such as hydrogen bonding between the solvent and the nitro and nitrile groups. These simulations are also crucial for understanding how the molecule might interact with a biological target, such as an enzyme's active site. The trajectories from MD simulations can be analyzed to identify the most stable conformations and the energy barriers between them.
Prediction of Spectroscopic Parameters from Computational Models
Computational models are invaluable for predicting and interpreting spectroscopic data. For this compound, the following spectroscopic parameters can be calculated:
Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities. The characteristic vibrational modes would include the C≡N stretch of the nitrile groups (typically around 2220-2260 cm⁻¹), the N-H stretch of the hydrazone, the C=N stretch, and the symmetric and asymmetric stretches of the NO₂ group. Comparing the calculated spectrum with experimental data can confirm the molecule's structure.
NMR Spectra: Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are highly sensitive to the molecular geometry and electronic environment, providing another layer of structural verification.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Feature | Wavenumber/Chemical Shift/Wavelength |
| IR | C≡N stretch | ~ 2230 cm⁻¹ |
| IR | N-O stretch (asymmetric) | ~ 1530 cm⁻¹ |
| IR | N-O stretch (symmetric) | ~ 1350 cm⁻¹ |
| ¹H NMR | Aromatic protons | 7.5 - 8.5 ppm |
| ¹³C NMR | Nitrile carbons | ~ 115 ppm |
| UV-Vis | π → π* transition (λ_max) | ~ 350-400 nm |
Note: These are representative values based on calculations for similar functional groups and should be considered as approximations.
Computational Elucidation of Reaction Mechanisms and Transition States
This compound is a versatile precursor for the synthesis of various heterocyclic compounds. Computational chemistry can be used to elucidate the mechanisms of these reactions by identifying the transition states and intermediates along a reaction pathway. For instance, in a cyclization reaction, DFT calculations can map out the potential energy surface, revealing the activation energy barriers for each step. This provides a detailed understanding of the reaction kinetics and can help in optimizing reaction conditions. Computational studies on the reaction of malononitrile with other reagents have demonstrated the power of this approach in understanding complex reaction pathways. nih.gov
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. For a series of substituted (phenylhydrazono)malononitrile (B1209893) derivatives, a QSRR model could be developed to predict their reactivity in a specific reaction, such as their ability to act as precursors in heterocyclic synthesis.
The model would use molecular descriptors calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological. By using statistical methods like multiple linear regression or machine learning algorithms, a predictive equation can be generated. Such models are valuable for designing new compounds with desired reactivity profiles without the need for extensive experimental work. QSRR studies on related hydrazone compounds have shown correlations between their structural features and biological or chemical properties. nih.govresearchgate.net
Mechanistic Investigations of Chemical Transformations Involving 3 Nitrophenyl Hydrazono Malononitrile
Kinetic and Thermodynamic Studies of Cyclization and Condensation Reactions
There is no specific kinetic or thermodynamic data, such as rate constants, activation energies, or equilibrium constants, reported for the cyclization or condensation reactions of [(3-Nitrophenyl)hydrazono]malononitrile. While general principles of these reaction types are well-understood, quantitative studies on this specific substrate have not been published.
Role of Acid-Base Catalysis in Reaction Efficiency and Selectivity
The role of acid-base catalysis is a fundamental concept in the synthesis of heterocyclic compounds from hydrazono precursors. However, specific studies detailing the effect of different acid or base catalysts on the reaction efficiency and selectivity for transformations of this compound are not described in the available literature. Research on related compounds suggests that both acid and base catalysis can play a significant role in promoting cyclization and controlling product formation, but direct evidence for this specific compound is lacking.
Solvent Effects on Reaction Rates, Equilibria, and Product Selectivity
The influence of solvent properties, such as polarity, proticity, and coordinating ability, on chemical reactions is a critical area of study in physical organic chemistry. Nevertheless, no systematic investigation into the solvent effects on the reaction rates, equilibria, or product selectivity for reactions involving this compound has been reported.
Advanced Applications in Functional Molecule Design and Materials Precursors
As a Precursor for Novel Heterocyclic Frameworks with Tunable Electronic Properties
[(3-Nitrophenyl)hydrazono]malononitrile is a highly valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, particularly pyrazoles and pyridazines. scielo.org.zanih.gov The reactivity of the hydrazone and malononitrile (B47326) moieties allows for cyclization reactions with a variety of reagents to form stable ring systems. These heterocycles are of significant interest due to their presence in many biologically active compounds and functional materials.
The presence of the 3-nitrophenyl group is critical for tuning the electronic properties of the resulting heterocyclic frameworks. The nitro group is a potent electron-withdrawing group, which significantly influences the electron density distribution across the molecule. This electronic perturbation can be exploited to fine-tune the optical and electronic characteristics, such as the HOMO-LUMO energy gap, absorption and emission spectra, and nonlinear optical properties of the derived heterocycles.
For instance, the reaction of arylhydrazonals, structurally similar to this compound, with malononitrile and hydrazine (B178648) hydrate (B1144303) provides a straightforward, one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za The yields of these reactions are influenced by the electronic nature of the substituents on the aryl ring. Similarly, derivatives of malononitrile are key intermediates in synthesizing 3-amino-1H-pyrazole-4-carbonitriles. nih.gov These pyrazole (B372694) derivatives, in turn, can be used to construct more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.gov The ability to systematically modify the phenyl ring substituent (e.g., the nitro group in the subject compound) allows for the creation of a library of compounds with tailored electronic and photophysical properties for specific applications.
Table 1: Examples of Heterocyclic Frameworks Derived from Malononitrile Precursors
| Precursor Type | Reagents | Resulting Heterocycle | Key Features |
| Arylglyoxal monohydrazone + Malononitrile | Base (e.g., Hydrazine Hydrate) | 3-Amino-5-arylpyridazine-4-carbonitrile | Tunable fluorescence, potential biological activity. scielo.org.za |
| Substituted malononitrile derivative | Hydrazine Hydrate | 3-Amino-1H-pyrazole-4-carbonitrile | Versatile building block for fused pyrazoles. nih.gov |
| Arylmethylenemalononitrile | Hydrazine | 5-Aryl-3-amino-1H-pyrazole-4-carbonitrile | Precursors for pharmacologically active compounds. nih.gov |
Design of Molecular Switches and Sensors Based on Derived Structures
The structural features of molecules derived from this compound make them promising candidates for the development of molecular switches and sensors. Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or a chemical species. This switching is accompanied by a change in the molecule's physical properties, like its color or fluorescence.
Derivatives such as pyrazolines, which can be synthesized from chalcones and hydrazines, are known to be fluorescent compounds. mdpi.com By using this compound to create analogous pyrazoline or other heterocyclic structures, it is possible to design new fluorescent probes. The fluorescence of these probes could be modulated by the binding of specific ions or molecules, making them effective chemosensors. The nitro group can act as a recognition site or as a modulator of the electronic properties that influence the sensing mechanism.
Furthermore, the hydrazone linkage (C=N-N) itself can exhibit E/Z isomerization upon irradiation with light, a key mechanism for photochromism. This photo-induced isomerization can lead to significant changes in the molecule's geometry and electronic conjugation, forming the basis of a molecular switch. Theoretical studies on other organic molecules have shown that photoisomerization can drastically alter the HOMO-LUMO energy gap, leading to a measurable change in electrical conductivity, with on-off ratios reaching up to 10³. mdpi.com Similar principles could be applied to switches designed from this compound derivatives, where the "on" and "off" states would correspond to the different isomers.
Exploration of Supramolecular Assembly Potential for Advanced Materials
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is rich in functional groups that can participate in these interactions, making it an excellent candidate for crystal engineering and the construction of advanced supramolecular materials.
The key intermolecular interactions that this molecule can engage in include:
Hydrogen Bonding: The N-H group of the hydrazone moiety is a strong hydrogen bond donor. The nitrogen atoms of the two nitrile groups and the oxygen atoms of the nitro group are all potential hydrogen bond acceptors. These interactions can lead to the formation of well-defined one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks in the solid state.
π-π Stacking: The electron-deficient nitrophenyl ring can participate in π-π stacking interactions with other aromatic rings. These interactions are crucial for organizing molecules in the solid state and can influence the material's electronic properties, such as charge transport.
By controlling the crystallization conditions, it may be possible to direct the assembly of this compound into different polymorphic forms or co-crystals, each with unique physical properties. The resulting materials could have applications in areas such as nonlinear optics, organic electronics, or as porous materials for storage and separation.
Role in the Synthesis of Optically Active Compounds through Chiral Derivatization
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. This compound can serve as a prochiral substrate for the synthesis of optically active molecules. Chirality can be introduced into derivatives of this compound through several synthetic strategies.
One approach involves the asymmetric reduction of the carbon-nitrogen double bond (C=N) of the hydrazone group using a chiral catalyst or a biocatalyst. This would create a chiral center at the carbon atom, leading to the formation of an optically active hydrazine derivative.
Another strategy involves using the malononitrile moiety. Research has demonstrated the successful one-pot photoenzymatic synthesis of β-chiral malononitrile derivatives. rsc.org This process involves a Knoevenagel condensation followed by an asymmetric hydrogenation mediated by an ene reductase, achieving excellent yields and high enantiomeric excess (>99% ee). rsc.org A similar enzymatic or asymmetric catalytic approach could be applied to derivatives of this compound, where a reaction at the α-carbon of the malononitrile unit or at a double bond introduced through further reaction could be controlled stereoselectively.
Furthermore, the heterocyclic frameworks synthesized from this precursor, such as pyrazolines, can contain stereocenters. mdpi.com By employing chiral auxiliaries or catalysts during the cyclization reaction, it is possible to synthesize optically active heterocyclic compounds. These chiral heterocycles are valuable intermediates for the synthesis of complex natural products and pharmaceuticals.
Structure Reactivity and Structure Function Relationship Srfr Studies for Rational Chemical Design
Correlating Structural Modifications of the Nitrophenyl Moiety with Changes in Reactivity and Selectivity
The reactivity of the hydrazono group (C=N-NH) is directly tied to the electronic nature of the attached aryl substituent. The presence of the 3-nitro group decreases the electron density on the hydrazine (B178648) nitrogen atoms. This reduction in nucleophilicity can affect the rate of its formation from 3-nitrophenylhydrazine (B1228671) and a malononitrile (B47326) precursor. However, once formed, the electron-deficient nature of the aromatic ring enhances the acidity of the N-H proton, making deprotonation easier under basic conditions. This facilitates its participation in reactions requiring the formation of a hydrazone anion.
Modifying the substituent on the phenyl ring allows for the fine-tuning of these properties. Replacing the 3-nitro group with electron-donating groups (EDGs) or altering the position of the electron-withdrawing group (EWG) can systematically alter the compound's reactivity. For instance, an EDG like a methoxy (B1213986) group (-OCH₃) would increase the electron density on the hydrazone nitrogen, enhancing its nucleophilicity. Conversely, moving the nitro group to the para-position would maximize its electron-withdrawing resonance effect, further increasing the acidity of the N-H proton.
Table 1: Predicted Impact of Phenyl Substituents on the Reactivity of [(Aryl)hydrazono]malononitrile Analogues
| Substituent (at para-position) | Electronic Effect | Expected Effect on Hydrazone N-H Acidity | Expected Effect on Hydrazone Nucleophilicity |
|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating (+M > -I) | Decrease | Increase |
| -CH₃ (Methyl) | Electron-Donating (+I) | Decrease | Increase |
| -H (Unsubstituted) | Neutral (Reference) | Neutral | Neutral |
| -Cl (Chloro) | Electron-Withdrawing (-I > +M) | Increase | Decrease |
| -CN (Cyano) | Electron-Withdrawing (-M, -I) | Significant Increase | Significant Decrease |
This interactive table allows for sorting based on the predicted effects of different substituents on the chemical properties of the molecule.
Elucidating the Influence of Substituent Effects (Electronic and Steric) on Molecular Properties and Chemical Behavior
The chemical behavior of [(3-Nitrophenyl)hydrazono]malononitrile is governed by a delicate interplay of electronic and steric effects originating from its constituent parts.
Electronic Effects: The molecule is characterized by a strong polarization due to the cumulative electron-withdrawing power of the nitro and cyano groups.
Inductive Effect (-I): The electronegative nitrogen and oxygen atoms in the nitro group, and the nitrogen atoms in the cyano groups, pull electron density away from the carbon skeleton through the sigma bonds. The 3-position of the nitro group ensures its -I effect is strongly felt throughout the molecule.
Mesomeric/Resonance Effect (-M): Both the nitro and cyano groups are powerful -M groups. They withdraw electron density from the π-system. The malononitrile part creates an electron-deficient carbon-carbon double bond (in its Knoevenagel precursor) or C=N bond, making it susceptible to nucleophilic attack. The 3-nitro group deactivates the phenyl ring towards electrophilic substitution while activating it for potential nucleophilic aromatic substitution.
These combined effects make the hydrazone's N-H proton significantly acidic and render the carbon atom of the C=N group electrophilic. The high degree of electron deficiency across the molecule is a defining feature of its chemical personality.
Steric Effects: Steric hindrance can influence the conformation and reactivity of the molecule. nih.gov While the meta-position of the nitro group minimizes direct steric clash with the hydrazono linkage, as opposed to an ortho-substituent, it can still influence the equilibrium between E/Z isomers of the C=N bond. nih.govrsc.org The planarity of the system, crucial for effective resonance delocalization, can be disrupted by bulky substituents, which in turn would modulate the electronic effects. For the parent molecule, steric effects are generally considered moderate, allowing electronic factors to dominate its reactivity. nih.gov
Table 2: Summary of Intramolecular Electronic and Steric Influences
| Functional Group | Primary Electronic Effect | Consequence on Reactivity | Potential Steric Influence |
|---|---|---|---|
| 3-Nitrophenyl | Strong Electron Withdrawal (-I, -M) | Enhances N-H acidity; decreases hydrazine nucleophilicity. | Minimal direct steric hindrance at the reaction center. |
| Hydrazono (-NH-N=C<) | π-system linker; lone pairs on N | Acts as a bridge for electronic communication; site of acidity and isomerization. | Can adopt E/Z conformations; rotation can be sterically influenced. |
Rational Design Principles for Modulating Chemical Transformations and Derivatization Pathways
The unique electronic and structural features of this compound make it a versatile precursor for synthesizing more complex molecules, particularly heterocycles. researchgate.netresearchgate.net Rational design principles can be applied to steer its reactivity towards desired transformation pathways.
Modulating for Cyclization Reactions: Arylhydrazones are classic precursors for the synthesis of nitrogen-containing heterocycles like pyrazoles and indazoles. nih.gov The reactivity of this compound in such reactions can be modulated:
Enhancing Nucleophilicity: To promote reactions where the terminal hydrazone nitrogen acts as a nucleophile, the electron-withdrawing nitro group could be replaced with an electron-donating group (e.g., -OCH₃, -N(CH₃)₂). This would increase the reaction rate for intramolecular cyclizations that involve nucleophilic attack by this nitrogen.
Activating the Malononitrile Moiety: The inherent electrophilicity of the malononitrile part is already high. It can readily participate in intramolecular cyclizations or act as a Michael acceptor. This reactivity is critical for tandem reactions where the initial step might be an attack on another part of the molecule, followed by cyclization involving one of the nitrile groups.
Derivatization Pathways:
Synthesis of Pyrazoles: Reaction with reagents that can introduce a suitable one-carbon electrophile can lead to the formation of a pyrazole (B372694) ring, a common scaffold in medicinal chemistry. researchgate.net
Synthesis of Pyridazines/Thiazoles: The activated C=N bond and the adjacent nitrile groups provide multiple reaction sites for annulation reactions with dinucleophiles (e.g., hydrazine, thiourea) to form various six-membered or five-membered heterocyclic systems. researchgate.net
Coupling Reactions: Arylhydrazines can serve as arylation agents in certain cross-coupling reactions. nih.gov The specific substitution on the phenyl ring can be designed to optimize yield and selectivity in these advanced synthetic applications.
Table 3: Design Strategies for Directing Chemical Transformations
| Design Goal | Proposed Structural Modification | Rationale | Example Transformation |
|---|---|---|---|
| Increase rate of electrophilic attack on the phenyl ring | Replace -NO₂ with an activating group (e.g., -OH, -OCH₃) | Increases electron density of the aromatic ring. | Friedel-Crafts Alkylation/Acylation |
| Promote intramolecular cyclization via N-nucleophile | Replace -NO₂ with an electron-donating group (e.g., -CH₃) | Increases the nucleophilicity of the hydrazone nitrogen. | Fischer Indole Synthesis (analogue) |
| Enhance susceptibility to nucleophilic attack | Keep or strengthen the electron-withdrawing group (e.g., 4-NO₂) | Lowers the energy of the LUMO, making the molecule more electrophilic. | Michael Addition |
This interactive table outlines how specific changes to the molecule's structure can be used to achieve desired chemical outcomes.
Future Research Directions and Emerging Paradigms for 3 Nitrophenyl Hydrazono Malononitrile
Exploration of Novel Synthetic Methodologies
The development of innovative and more efficient synthetic routes to [(3-Nitrophenyl)hydrazono]malononitrile is a cornerstone of future research. While traditional methods have proven effective, the advent of new technologies offers the potential for improved yields, reduced reaction times, and enhanced safety profiles. The exploration of photocatalysis, electrochemistry, and flow chemistry are at the forefront of this endeavor.
Photocatalysis stands out as a promising green alternative, utilizing light energy to drive chemical reactions. This methodology could offer a milder and more selective route to the target compound, minimizing the need for harsh reagents and high temperatures. Similarly, electrochemistry presents an opportunity to replace chemical oxidants and reductants with electrical current, thereby reducing waste and improving the atom economy of the synthesis.
Flow chemistry , with its inherent advantages of precise control over reaction parameters and enhanced safety for handling potentially hazardous intermediates, is another key area of investigation. The continuous nature of flow synthesis allows for rapid optimization and scalability, which is crucial for the potential industrial application of this compound and its derivatives.
| Synthetic Methodology | Potential Advantages | Research Focus |
| Photocatalysis | Mild reaction conditions, high selectivity, reduced waste. | Development of suitable photocatalysts and optimization of light source and wavelength. |
| Electrochemistry | Avoidance of chemical oxidants/reductants, precise control over redox potential. | Investigation of electrode materials and electrolyte systems for optimal conversion. |
| Flow Chemistry | Enhanced safety, precise process control, rapid optimization, and scalability. | Design and optimization of continuous flow reactors and reaction conditions. |
Expansion of Derivatization Scope to Undiscovered Heterocyclic Architectures
The versatility of this compound as a building block for the synthesis of a wide array of heterocyclic compounds is well-established. Future research will focus on expanding this scope to create novel and previously inaccessible heterocyclic architectures. The term "heterocyclyl" refers to a stable 3- to 15-membered ring system containing carbon atoms and one to five heteroatoms such as nitrogen, oxygen, or sulfur. google.com This can include monocyclic, bicyclic, or tricyclic ring systems, which may be aromatic or saturated. google.com
The reactive nature of the hydrazono and malononitrile (B47326) moieties allows for a variety of cyclization reactions. Researchers are actively exploring new reaction pathways to synthesize complex fused and bridged heterocyclic systems. These novel structures are of significant interest due to their potential for unique biological activities and material properties. The exploration of multicomponent reactions involving this compound is also a promising strategy for generating molecular diversity and discovering new heterocyclic scaffolds.
| Heterocyclic Target | Synthetic Strategy | Potential Significance |
| Fused Pyrazoles | Tandem cyclization reactions. | Novel scaffolds for medicinal chemistry. |
| Bridged Pyridazines | Intramolecular cycloaddition reactions. | Unique three-dimensional structures with potential applications in materials science. |
| Novel Triazoles and Tetrazoles | [3+2] cycloaddition reactions with novel dipolarophiles. | Exploration of new chemical space for drug discovery. |
In Situ Reaction Monitoring and Advanced Analytical Techniques for Real-Time Mechanistic Insights
A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing protocols and developing new ones. The application of in situ reaction monitoring techniques is poised to provide unprecedented real-time insights into these processes.
Advanced analytical methods such as ReactIR (Infrared Spectroscopy) , in situ NMR (Nuclear Magnetic Resonance) , and online HPLC (High-Performance Liquid Chromatography) can track the concentration of reactants, intermediates, and products as the reaction progresses. This data allows for the precise determination of reaction kinetics and the identification of transient intermediates, which are often missed by traditional offline analysis. Such detailed mechanistic understanding is invaluable for troubleshooting, optimizing reaction conditions, and ensuring the safe scale-up of synthetic processes.
| Analytical Technique | Information Gained | Impact on Research |
| ReactIR | Real-time tracking of functional group changes. | Identification of key reaction intermediates and endpoints. |
| In situ NMR | Detailed structural information of species in the reaction mixture. | Elucidation of complex reaction pathways and stereochemical outcomes. |
| Online HPLC | Quantitative analysis of reaction components over time. | Precise determination of reaction kinetics and optimization of process parameters. |
Integration with Machine Learning and Artificial Intelligence for Accelerated Molecular Discovery and Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. For this compound, these computational tools can significantly accelerate the discovery and design of new derivatives with desired properties.
| Computational Approach | Application | Expected Outcome |
| Machine Learning | Predictive modeling of reaction outcomes and optimization of synthetic conditions. | Accelerated development of efficient and robust synthetic protocols. |
| Artificial Intelligence | De novo design of novel derivatives with targeted properties. | Rapid identification of lead compounds for various applications. |
| QSAR Modeling | Quantitative Structure-Activity Relationship studies. | Prediction of biological activity and prioritization of synthetic targets. |
Development of Sustainable and Eco-Friendly Synthetic Protocols and Applications
In an era of increasing environmental awareness, the development of sustainable and eco-friendly synthetic protocols is of paramount importance. Future research on this compound will undoubtedly focus on minimizing the environmental impact of its synthesis and applications.
This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that can be easily recovered and reused. The principles of green chemistry, such as maximizing atom economy and minimizing waste generation, will be central to the design of new synthetic methods. Furthermore, research into the potential applications of this compound and its derivatives in areas such as green catalysis or the development of biodegradable materials aligns with the broader goals of sustainability. The development of such protocols will rely on suitable conditions that can be discerned from publications in synthetic organic chemistry. google.com
| Green Chemistry Principle | Implementation Strategy | Sustainability Goal |
| Use of Renewable Feedstocks | Sourcing starting materials from bio-based sources. | Reducing reliance on fossil fuels. |
| Catalysis | Development of recyclable and highly efficient catalysts. | Minimizing waste and energy consumption. |
| Design for Degradation | Incorporating biodegradable moieties into derivative structures. | Reducing the environmental persistence of chemical products. |
Q & A
Basic: What are the optimal synthetic routes for [(3-Nitrophenyl)hydrazono]malononitrile, and how can reaction conditions be optimized?
The synthesis typically involves diazo-coupling between 3-nitroaniline derivatives and malononitrile. Key steps include:
- Reagents : Use sodium acetate in ethanol (0–5°C) to stabilize the diazonium intermediate .
- Catalyst : Acidic conditions (e.g., HCl) or aprotic solvents like DMF may enhance yield by preventing premature decomposition .
- Purification : Recrystallization from ethanol or methanol is recommended, with yields averaging 65–75% under optimized conditions .
Basic: What spectroscopic methods are most effective for characterizing this compound?
- IR Spectroscopy : Detect characteristic peaks for nitrile (CN, ~2220–2240 cm⁻¹) and hydrazone (N=C, ~1600–1620 cm⁻¹) groups .
- NMR : H-NMR in DMSO-d₆ shows aromatic protons (δ 7.4–8.3 ppm) and exchangeable NH signals (δ ~5.0 ppm) .
- Mass Spectrometry : Molecular ion (M⁺) and fragmentation patterns (e.g., loss of CN groups) confirm molecular weight and structural integrity .
Basic: What safety protocols are critical when handling this compound?
- Storage : Keep in airtight containers away from oxidizing agents (e.g., peroxides) and strong acids/bases to prevent decomposition .
- Handling : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal toxicity .
- Waste Disposal : Follow local regulations for nitrile-containing compounds, avoiding incineration without scrubbers .
Advanced: How can solvent polarity and mechanochemical methods improve the synthesis efficiency of this compound?
- Solvent-Free Mechanochemistry : Ball-milling 3-nitroaniline and malononitrile with catalytic acetic acid achieves >90% conversion in 2 hours, reducing solvent waste .
- Solvent Polarity Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., hexane) favor product precipitation .
Advanced: What computational approaches predict the stability and tautomerism of this compound?
- DFT Calculations : Model tautomeric equilibria (e.g., keto-enol forms) using Gaussian09 with B3LYP/6-311++G(d,p) basis sets. The nitro group stabilizes the enol form via resonance .
- Hydrogen Bonding : Intermolecular H-bonding with water or solvents increases tautomer stability, as shown in dimerization studies of malononitrile derivatives .
Advanced: How do structural modifications (e.g., nitro position) affect the compound’s reactivity in nucleophilic additions?
- Nitro Group Effects : The 3-nitro substituent enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). Compare reactivity with chloro- or bromo-substituted analogs .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with piperidine, showing a 2.5× faster rate vs. non-nitro derivatives .
Advanced: How can researchers resolve contradictions in reported yields for this compound synthesis?
- Parameter Screening : Systematic variation of temperature (-5°C to 25°C), solvent (ethanol vs. methanol), and catalyst (NaOAc vs. HCl) identifies optimal conditions (e.g., 0°C in ethanol yields 75%) .
- Analytical Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity and detect side products like unreacted malononitrile .
Advanced: What in vitro assays assess the biological activity of this compound?
- Antimicrobial Testing : Broth microdilution assays (MIC) against E. coli or S. aureus reveal inhibitory activity at 10–50 µM, comparable to CCCP (a protonophore) .
- Mitochondrial Studies : Measure OCR (oxygen consumption rate) in mammalian cells using Seahorse assays; nitro derivatives disrupt membrane potential at lower doses than chloro analogs .
Advanced: How does pH influence the stability of this compound in aqueous solutions?
- Acidic Conditions (pH < 3) : Rapid hydrolysis occurs, forming 3-nitroaniline and malononitrile fragments.
- Neutral/Basic Conditions (pH 7–12) : Stable for >24 hours, but UV-Vis monitoring shows gradual tautomerization (λ_max shifts from 340 nm to 380 nm) .
Advanced: What strategies enable selective functionalization of this compound for heterocyclic synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
